Fluorometholon

Übersicht

Beschreibung

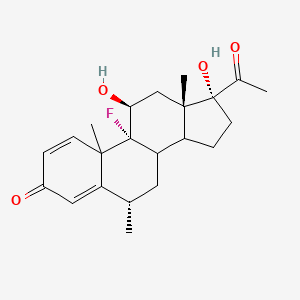

Fluorometholone is a synthetic glucocorticoid used primarily in the treatment of inflammatory eye diseases. It is known by several brand names, including Efflumidex, Flucon, FML Forte, and FML . The compound is chemically identified as 6α-methyl-9α-fluoro-11β,17α-dihydroxypregna-1,4-diene-3,20-dione . It is employed in ophthalmic formulations to alleviate inflammation in the palpebral and bulbar conjunctiva, cornea, and anterior segment of the eye .

Wissenschaftliche Forschungsanwendungen

Fluorometholon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Fluorierung auf die Steroidaktivität zu untersuchen.

Biologie: Forscher verwenden this compound, um die zellulären Mechanismen der Glukokortikoidwirkung zu untersuchen.

Medizin: Es wird ausgiebig auf seine entzündungshemmenden Eigenschaften und sein Potenzial zur Behandlung verschiedener entzündlicher Erkrankungen untersucht, die über ophthalmische Anwendungen hinausgehen.

5. Wirkmechanismus

Diese Proteine hemmen die Freisetzung von Arachidonsäure, einem Vorläufer von potenten Mediatoren der Entzündung wie Prostaglandinen und Leukotrienen . Dieser Mechanismus reduziert die Entzündung, indem er Ödem, Fibrinablagerung, Kapillardilatation, Leukozytenmigration und Fibroblastenproliferation hemmt .

Wirkmechanismus

Target of Action

Fluorometholone is a synthetic glucocorticoid . Its primary targets are cells in the eye where inflammation is present . It is used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .

Mode of Action

Fluorometholone readily penetrates cells to induce the production of lipocortins, the proteins responsible for modulating the action of prostaglandins and leukotrienes . These are key mediators of the inflammatory response. By inhibiting their action, fluorometholone effectively reduces inflammation .

Biochemical Pathways

The biochemical pathways affected by fluorometholone involve the inhibition of the inflammatory response to a variety of inciting agents . This includes the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Result of Action

The result of fluorometholone’s action is the reduction of inflammation in the eye . By inhibiting the inflammatory response, it helps to relieve symptoms such as redness, swelling, and pain .

Action Environment

The efficacy and stability of fluorometholone can be influenced by various environmental factors. For instance, the pH and concentration of the buffer in the eye drop solution can affect the drug’s solubility and absorption . Additionally, the presence of other medications can also impact the effectiveness of fluorometholone .

Biochemische Analyse

Biochemical Properties

Fluorometholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. This binding leads to the activation or repression of specific genes involved in inflammatory responses. Fluorometholone also interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Cellular Effects

Fluorometholone affects various types of cells and cellular processes. In immune cells, it suppresses the production of cytokines and chemokines, which are key players in the inflammatory response. This suppression leads to a decrease in the recruitment of immune cells to the site of inflammation. In epithelial cells of the eye, Fluorometholone reduces the expression of adhesion molecules, thereby decreasing the infiltration of inflammatory cells. Additionally, Fluorometholone influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as NF-κB and AP-1 .

Molecular Mechanism

The molecular mechanism of Fluorometholone involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress the transcription of genes involved in inflammatory and immune responses. Fluorometholone also inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorometholone change over time. Initially, it exhibits strong anti-inflammatory effects, but its efficacy may decrease with prolonged use due to receptor downregulation and desensitization. Fluorometholone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that chronic exposure to Fluorometholone can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Fluorometholone vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant adverse effects. At high doses, Fluorometholone can cause toxic effects, including cataract formation and increased intraocular pressure. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity .

Metabolic Pathways

Fluorometholone is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4 (CYP3A4). The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. Fluorometholone can also affect metabolic flux by altering the levels of metabolites involved in the inflammatory response, such as prostaglandins and leukotrienes .

Transport and Distribution

Fluorometholone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Fluorometholone tends to accumulate in tissues with high levels of glucocorticoid receptors, such as the eye and liver .

Subcellular Localization

The subcellular localization of Fluorometholone is primarily in the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. In the cytoplasm, Fluorometholone binds to glucocorticoid receptors, and the complex translocates to the nucleus to exert its effects on gene expression. This localization is crucial for its activity and function in modulating inflammatory and immune responses .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Fluorometholon wird durch eine Reihe chemischer Reaktionen aus einem geeigneten Steroidvorläufer synthetisiert. Die wichtigsten Schritte umfassen Fluorierung, Hydroxylierung und Acetylierungsreaktionen unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound mit großtechnischen chemischen Reaktoren hergestellt, bei denen die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von Katalysatoren und Reagenzien, die die spezifischen chemischen Umwandlungen ermöglichen, die zur Herstellung von this compound erforderlich sind .

Analyse Chemischer Reaktionen

Reaktionstypen: Fluorometholon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Säuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: Halogensubstitutionsreaktionen können das Fluoratom durch andere Halogene oder funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreagenzien wie Chlor oder Brom können unter bestimmten Bedingungen eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte, ketonisierte und halogenierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Fluorometholon wird mit anderen Glukokortikoiden verglichen, wie zum Beispiel:

Prednisolon: Ein weiteres Glukokortikoid, das für ähnliche Indikationen eingesetzt wird, jedoch mit unterschiedlichen Potenz- und Nebenwirkungsprofilen.

Dexamethason: Bekannt für seine höhere Potenz und längere Wirkdauer im Vergleich zu this compound.

Hydrocortison: Ein weniger potentes Glukokortikoid, das oft für mildere entzündliche Erkrankungen eingesetzt wird.

Einzigartigkeit: This compound ist einzigartig aufgrund seiner spezifischen Fluorierung und Methylierung, die seine entzündungshemmenden Eigenschaften verstärken und gleichzeitig systemische Nebenwirkungen minimieren .

Ähnliche Verbindungen:

- Prednisolon

- Dexamethason

- Hydrocortison

- Betamethason

- Triamcinolon

Eigenschaften

Key on ui mechanism of action |

There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Their primary target is the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. |

|---|---|

CAS-Nummer |

426-13-1 |

Molekularformel |

C22H29FO4 |

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12?,15-,17-,18-,19-,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

FAOZLTXFLGPHNG-UJCWEEBASA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Isomerische SMILES |

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Kanonische SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Aussehen |

Solid powder |

melting_point |

292-303 297 °C |

Key on ui other cas no. |

426-13-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

1.66e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.